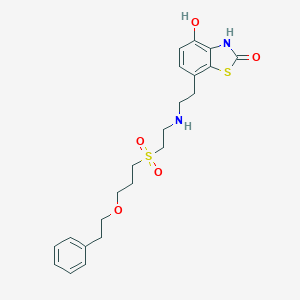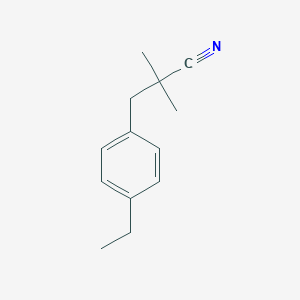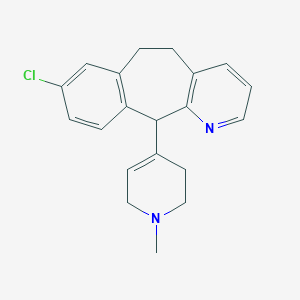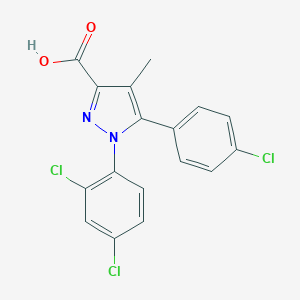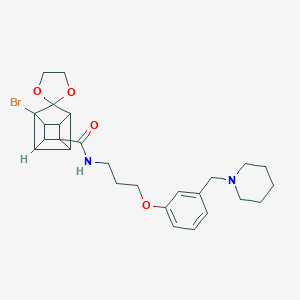
Pppbe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPPBE, also known as 2-(3,4,5-trimethoxyphenyl)ethylamine, is a naturally occurring compound found in some plants and is known for its potential therapeutic properties. In recent years, there has been increasing interest in the use of PPPBE in scientific research due to its ability to modulate neurotransmitters and other signaling pathways in the brain.
Wirkmechanismus
PPPBE acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). These actions result in the modulation of neurotransmitter release and signaling pathways in the brain, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
PPPBE has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects in neurology and psychiatry. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying PPPBE in lab experiments is its ability to modulate neurotransmitters and signaling pathways in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of research on its safety and potential side effects, which may limit its clinical applications.
Zukünftige Richtungen
Future research on PPPBE could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, such as Parkinson's disease and addiction disorders. Additionally, research could explore the safety and potential side effects of PPPBE, as well as its potential interactions with other medications. Further research could also explore the potential use of PPPBE in combination with other compounds for synergistic effects.
Synthesemethoden
PPPBE can be synthesized through various methods, including the reduction of 3,4,5-trimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride. Other methods include the condensation of 3,4,5-trimethoxybenzaldehyde with ethylamine or the reductive amination of 3,4,5-trimethoxybenzaldehyde with ammonia and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
PPPBE has been studied for its potential therapeutic effects in a variety of scientific research areas, including neurology, psychiatry, and pharmacology. In neurology, PPPBE has been shown to modulate dopamine and serotonin receptors, which may have implications for the treatment of Parkinson's disease and depression. In psychiatry, PPPBE has been studied for its potential use in treating anxiety and addiction disorders. In pharmacology, PPPBE has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
152191-69-0 |
|---|---|
Produktname |
Pppbe |
Molekularformel |
C27H33BrN2O4 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide |
InChI |
InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31) |
InChI-Schlüssel |
UFXPVXIUMFFFED-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Synonyme |
N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide PPPBE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



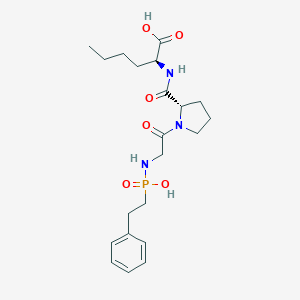
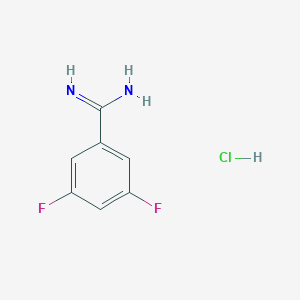
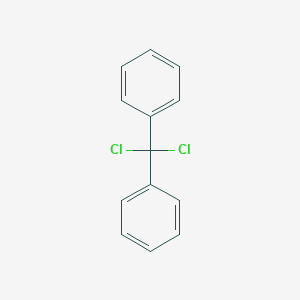
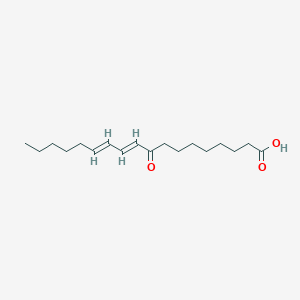
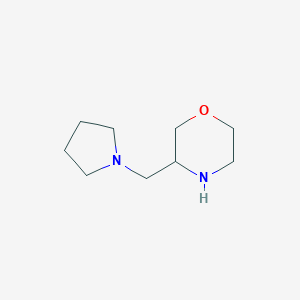
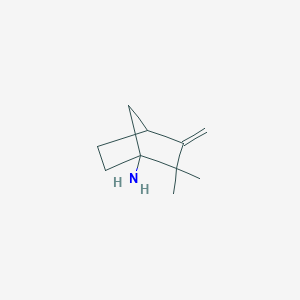

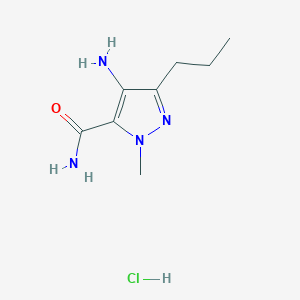
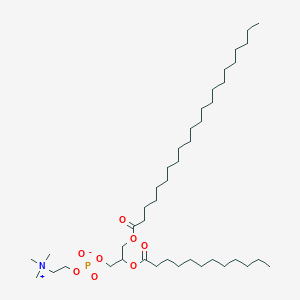
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
